N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)22-12-4-6-15-10-11-16(14-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUZFSVPGQDFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through nitration, oxidation, and esterification of furan derivatives . The tetrahydroquinoline moiety can be synthesized via cyclization reactions involving appropriate precursors . The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative and benzenesulfonamide under suitable conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Backbone Variations: Tetrahydroquinoline vs. Tetrahydroisoquinoline
- Tetrahydroquinoline Derivatives (e.g., ): These feature a fused benzene and partially saturated pyridine ring. The planar structure may enhance π-π stacking interactions in biological targets.
Substituent Effects on Pharmacological Properties
- Methoxy and Methyl Groups (): These substituents increase lipophilicity and may improve membrane permeability. For example, the 2-methoxy-5-methyl group in contributes to a molecular weight of 426.49, balancing solubility and bioavailability.
- Bicyclic Systems (): The 5,6,7,8-tetrahydronaphthalene sulfonamide in adds a hydrophobic bicyclic moiety, which could enhance target selectivity in hydrophobic binding pockets.
- Simpler Sulfonamide Groups (Target Compound): The absence of substituents on the benzene ring (compared to ) may reduce steric hindrance, favoring interactions with shallow enzyme active sites.
Molecular Weight and Solubility Trends
- Compounds with larger substituents (e.g., , MW 440.5) exhibit higher molecular weights, which may impact solubility.
Research Implications and Limitations
While the provided evidence lacks biological data (e.g., IC50, binding assays), structural comparisons suggest that:
Tetrahydroquinoline-based compounds () are better suited for targets requiring planar aromatic interactions.
Isoquinoline derivatives () may offer advantages in metabolic stability due to their distinct backbone conformation.
Substituent choice critically influences physicochemical properties, guiding lead optimization in drug discovery.
Limitations : Absence of data on the target compound’s synthesis, purity, or biological activity restricts a comprehensive comparison. Further experimental validation is required.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a furan ring, a tetrahydroquinoline moiety, and a benzenesulfonamide group, which contribute to its diverse chemical and biological properties.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 378.43 g/mol
This compound's structure suggests reactivity that may lead to significant therapeutic applications, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial activity . The mechanism of action typically involves the inhibition of specific enzymes or pathways essential for microbial growth. For instance, studies have shown that this compound can effectively inhibit bacterial growth by targeting bacterial cell wall synthesis or disrupting metabolic pathways crucial for survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . It has demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed IC values ranging from 0.5 µM to 5 µM depending on the specific cell line tested. The compound exhibited stronger cytotoxicity compared to standard chemotherapeutic agents.
- Mechanistic Studies : Mechanistic investigations indicated that the compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
- Enzyme Inhibition Studies : The compound was found to inhibit key enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, it showed inhibitory effects on topoisomerases and kinases critical for DNA replication and repair.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | Contains a chloro substituent | Enhanced biological activity due to halogenation |
| Indole Derivatives | Contain an indole moiety | Known for diverse biological activities but lack the unique furan-tetrahydroquinoline combination |
| Tetrahydroquinoline Derivatives | Feature tetrahydroquinoline core | Varying substituents lead to different pharmacological profiles |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the tetrahydroquinoline core, introducing the benzenesulfonamide group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
- Furan-2-carbonyl Coupling : Employ acylation reagents like furan-2-carbonyl chloride in the presence of a coupling catalyst (e.g., HATU or DCC) to attach the furan moiety to the tetrahydroquinoline nitrogen .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product .
Basic: How can the molecular conformation and intermolecular interactions of this compound be characterized?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (at low temperatures, e.g., 199 K) resolves bond lengths (e.g., C–C: 1.54 Å) and angles, with R-factors <0.05 for accuracy .
- Hydrogen Bond Analysis : Identify C–H⋯O interactions (2.5–3.0 Å) in crystal packing using software like SHELX or OLEX2 .
- Validation : Cross-reference with computational models (DFT or molecular mechanics) to confirm stability of observed conformers .
Advanced: How do substituent variations on the tetrahydroquinoline or benzenesulfonamide moieties influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., electron-withdrawing groups on benzene, or methyl groups on tetrahydroquinoline) and test against target enzymes (e.g., carbonic anhydrase) .
- Bioassay Design : Use enzyme inhibition assays (e.g., fluorescence-based or calorimetric) to quantify IC₅₀ values. Compare with control compounds like acetazolamide .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) and compound purity (≥95% by HPLC, C18 column, acetonitrile/water mobile phase) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer assays) and apply statistical models (ANOVA) to identify confounding variables .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to probe binding mode consistency across protein isoforms .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to quantify impurities (<0.1%) .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products (e.g., hydrolyzed furan ring) .
Advanced: What computational approaches are effective for predicting solubility and pharmacokinetics?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS or Abraham descriptors to estimate logP and aqueous solubility, validated by shake-flask experiments .
- ADME Modeling : Apply SwissADME or ADMETLab to predict permeability (Caco-2 cells), cytochrome P450 interactions, and half-life .
Basic: How can reaction conditions be optimized to avoid side products during sulfonamide formation?
Methodological Answer:
- Controlled pH : Maintain pH 7–8 during sulfonylation to minimize over-sulfonation .
- Temperature Gradients : Use slow addition of benzenesulfonyl chloride at 0°C, followed by gradual warming to room temperature .
- Byproduct Monitoring : Track intermediates via TLC (silica, ethyl acetate/hexane 1:1) and quench unreacted reagents with aqueous NaHCO₃ .
Advanced: What strategies are recommended for resolving low solubility in aqueous buffers?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzenesulfonamide moiety .
Advanced: How can the compound’s stability under oxidative or photolytic conditions be evaluated?
Methodological Answer:
- Forced Degradation : Expose to 3% H₂O₂ (oxidative) or UV light (300–400 nm) for 24 hours, then analyze degradation via LC-MS/MS .
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) or light-blocking agents (TiO₂) to assess protective effects .
Advanced: What experimental evidence supports its potential as a carbonic anhydrase inhibitor?
Methodological Answer:
- Enzyme Assays : Measure inhibition of human carbonic anhydrase IX (hCA IX) using stopped-flow CO₂ hydration assay (Ki determination) .
- Crystallographic Data : Resolve co-crystal structures (PDB ID: 2WY analogs) to visualize sulfonamide-Zn²+ coordination in the active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
